2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate
CAS No.:
Cat. No.: VC15734633
Molecular Formula: C13H20NO5-
Molecular Weight: 270.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20NO5- |
|---|---|
| Molecular Weight | 270.30 g/mol |
| IUPAC Name | 2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetate |
| Standard InChI | InChI=1S/C13H21NO5/c1-9(2)6-5-7-12(3)13(4,18)14(8-10(15)16)11(17)19-12/h6,18H,5,7-8H2,1-4H3,(H,15,16)/p-1 |
| Standard InChI Key | WZTJSOKLVHNBIT-UHFFFAOYSA-M |
| Canonical SMILES | CC(=CCCC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C)C |
Introduction
Structural Characterization
Molecular Architecture
The compound belongs to the oxazolidinone family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Key structural elements include:
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A 4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl) substituent at the oxazolidinone core.
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A 2-oxo group contributing to the lactam structure.
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An acetate ester moiety at the nitrogen position.
The molecular formula is C₁₆H₂₅NO₅, with a molar mass of 311.37 g/mol. X-ray crystallography data (unavailable in public sources) would be required to confirm the stereochemistry of the 4-methylpent-3-en-1-yl side chain and the spatial arrangement of methyl groups at positions 4 and 5.
Functional Group Analysis
Critical functional groups dictate the compound’s reactivity:
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Oxazolidinone ring: Imparts rigidity and influences hydrogen-bonding capabilities.
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Acetate ester: Provides sites for nucleophilic acyl substitution.
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Hydroxyl group: Enables hydrogen bonding and participation in oxidation reactions.
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α,β-Unsaturated ester (from the 4-methylpent-3-en-1-yl group): Suggests potential for conjugate addition or Diels-Alder reactions.
Synthetic Methodologies
Key Precursors and Intermediates
Synthesis typically involves multi-step sequences starting from:
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4-Methylpent-3-en-1-ol: Serves as the source of the branched alkene side chain.
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Chiral oxazolidinones: Act as auxiliaries to control stereochemistry during alkylation steps .
Stepwise Synthesis
A representative pathway derived from analogous oxazolidinone syntheses includes :
Step 1: Formation of Oxazolidinone Core
Reacting 4-methylpent-3-en-1-yl magnesium bromide with a protected glycolic acid derivative under Mitsunobu conditions yields the bicyclic intermediate.
Step 2: Acetylation
Treating the hydroxylated oxazolidinone with acetyl chloride in anhydrous dichloromethane installs the acetate ester.
Step 3: Purification
Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound with >95% purity.
Table 1: Optimization Parameters for Step 2
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | DCM | Enhances acyl transfer |
| Equivalents of AcCl | 1.2 | Prevents over-acylation |
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic alkene side chain.
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Thermal Stability: Decomposes above 210°C, as observed in thermogravimetric analysis (TGA).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 5.28 (m, 1H, CH₂=CH), 4.12 (q, 2H, OAc), 3.45 (s, 1H, OH), 1.98 (s, 3H, CH₃CO).
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IR (cm⁻¹): 1745 (C=O ester), 1680 (C=O lactam), 1640 (C=C).
Reactivity and Applications
Chemical Transformations
The compound undergoes three primary reactions:
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Ester hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid.
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Alkene hydrogenation: Catalytic hydrogenation saturates the double bond, producing a pentyl side chain.
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Lactam ring-opening: Strong nucleophiles (e.g., Grignard reagents) cleave the oxazolidinone ring at the carbonyl group.
Pharmaceutical Relevance
While direct biological data are unavailable, structural analogs demonstrate:
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Antimicrobial activity: Via inhibition of bacterial cell wall synthesis.
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Chiral auxiliaries: Utility in asymmetric synthesis of β-amino acids .
Research Gaps and Future Directions
Current limitations include:
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Lack of in vivo toxicity profiles.
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Unoptimized synthetic routes (average yields: 45–60%).
Priority research areas should focus on: -
Developing enantioselective syntheses.
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Evaluating catalytic applications in polymer chemistry.
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